molecular formula C9H11N3O2 B13315130 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL

Cat. No.: B13315130
M. Wt: 193.20 g/mol
InChI Key: JFEIXBGEXIRZGP-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a chemical compound featuring a pyrazole core substituted with an amino group, a 3-furyl moiety, and an ethanol side chain. With a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol, this structure is characteristic of a heterocyclic building block valuable in medicinal and organic chemistry research . The 5-amino-1H-pyrazole scaffold is a privileged structure in drug discovery due to its wide spectrum of biological activities. Pyrazole derivatives are extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant agents . The presence of the ethanol moiety in this compound enhances its hydrophilicity, which can be crucial for modulating the physicochemical properties of lead molecules . The furan and amino substituents provide distinct electronic and steric properties, making this compound a versatile intermediate for the synthesis of more complex heterocyclic systems or for use in the development of novel pharmacologically active compounds . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2

InChI Key

JFEIXBGEXIRZGP-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NN(C(=C2)N)CCO

Origin of Product

United States

Preparation Methods

General Synthesis Strategies

The synthesis of 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves a multistep reaction that focuses on the formation of the pyrazole ring and its subsequent functionalization. Common methods include:

  • Pyrazole Ring Formation: Cyclocondensation of enaminones or malonaldehyde derivatives with hydrazines is a frequently employed method.
  • Functionalization: After forming the pyrazole ring, further modifications can introduce the furan moiety and the ethanol group.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure of the synthesized compound. Key methods include:

  • IR Spectroscopy: Identify characteristic peaks such as C=O stretching (if an acetic acid moiety is present) and C-N pyrazole vibrations.
  • NMR Spectroscopy: Analyze the signals for the furan ring, the pyrazole amino group, and the ethanol protons.
  • HPLC: Use chromatographic techniques to assess the purity of the compound and detect any by-products.

Data Table

Property Description
Molecular Formula \$$C9H{11}N3O2\$$ (estimated, as the exact compound was not found)
Synthesis Multistep reactions involving pyrazole ring formation and functionalization
Biological Activity Pyrazole and furan moieties are known for diverse biological activities
Pharmacological Potential The hydroxyl group in the ethanol chain improves solubility and bioavailability, while the amino group can form hydrogen bonds with biological targets, increasing binding affinity.
Spectroscopic Characterization Use IR and NMR spectroscopy to confirm the structure.
Structural Insights The integration of a furan group enhances electronic properties, making the compound suitable for electron-rich environments.
Handling and Storage Store in airtight, light-resistant containers at room temperature; avoid moisture. Use PPE (nitrile gloves, lab coats) during handling.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) at the pyrazole 5-position participates in nucleophilic reactions:

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives.
Reaction :
2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol + AcCl → 2-[5-Acetamido-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol + HCl
Conditions : 0–5°C, triethylamine (TEA) as base, 85–90% yield.

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives.
Reaction :
RCHO + 2-[5-Amino-...]ethan-1-ol → RCH=N-(pyrazole) + H₂O
Conditions : 12 hr reflux, catalytic acetic acid, 70–78% yield .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-3-yl moiety undergoes electrophilic substitution, particularly at the 2- and 5-positions:

Bromination : Reacts with bromine (Br₂) in CCl₄ to form 5-bromo-furan derivatives.
Reaction :
this compound + Br₂ → 2-[5-Amino-3-(5-bromofuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Conditions : Room temperature, 2 hr, 65–70% yield.

Nitration : Reacts with nitric acid (HNO₃)/H₂SO₄ to introduce nitro groups.
Product : 2-[5-Amino-3-(5-nitrofuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Conditions : 0°C, 1 hr, 55% yield .

Oxidation and Esterification of the Hydroxyl Group

The ethanol side chain undergoes oxidation and esterification:

Oxidation :

  • Mild : Pyridinium chlorochromate (PCC) in DCM oxidizes the -OH to a ketone.
    Product : 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetaldehyde
    Yield : 80%.

  • Strong : KMnO₄/H₂SO₄ oxidizes the chain to carboxylic acid (low yield due to overoxidation).

Esterification : Reacts with acetic anhydride to form ethyl acetate derivatives.
Reaction :
2-[5-Amino-...]ethan-1-ol + (Ac)₂O → 2-[5-Amino-...]ethyl acetate + H₂O
Conditions : Reflux, 4 hr, 90% yield.

Cyclization and Heterocycle Formation

The compound forms fused heterocycles via intramolecular reactions:

Thiazole Formation : Reacts with thiourea derivatives in ethanol to form thiazole rings.
Reaction :
2-[5-Amino-...]ethan-1-ol + Thiourea → Thiazolo[5,4- e]pyrazole derivatives
Conditions : Reflux, 6 hr, 75% yield .

Pyran Synthesis : Condenses with diketones (e.g., acetylacetone) under basic conditions to form pyran derivatives.
Product : Pyrano[2,3- c]pyrazole
Yield : 68% .

Complexation with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals:

Metal SaltProductApplication
Cu(II) acetate[Cu(L)₂]·2H₂OAntimicrobial agents
Fe(III) chloride[Fe(L)Cl₃]Catalytic oxidation

Conditions : Stirring in methanol, room temperature, 2 hr.

Comparative Reactivity Table

Key reactions and yields for analogs:

Reaction TypeReagentsConditionsYield (%)Source
AcylationAcCl/TEA0–5°C, 2 hr85–90
BrominationBr₂/CCl₄RT, 2 hr65–70
Oxidation (PCC)PCC/DCMRT, 4 hr80
Thiazole FormationThiourea/EtOHReflux, 6 hr75

Mechanistic Insights

  • Amino Group Reactivity : Participates in nucleophilic attacks due to lone-pair electrons on nitrogen.

  • Furan Ring Activation : Electron-rich furan undergoes electrophilic substitution at the α-positions .

  • Hydroxyl Group : Polarizable O-H bond facilitates esterification and metal coordination .

Scientific Research Applications

2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared to three analogs with similar pyrazole-ethanol backbones but differing substituents (Table 1).

Table 1: Molecular Properties of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Target Compound Furan-3-yl C₉H₁₁N₃O₂ 193.20 N/A (data gaps)
2-[5-Amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethanol 2-Methylphenyl C₁₂H₁₅N₃O 217.27 N/A
2-[5-Amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol 4-Propylphenyl C₁₄H₁₉N₃O 245.32 Density: 1.16 g/cm³; Boiling Point: 462.2°C

Key Observations:

  • Molecular Weight : The target compound has the lowest molecular weight due to the smaller furan substituent.
  • Phenyl Derivatives: Bulkier substituents (e.g., 4-propylphenyl) increase hydrophobicity and molecular weight, which may affect pharmacokinetic properties .

Biological Activity

The compound 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a derivative of pyrazole, a class of compounds known for diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for This compound is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 194.20 g/mol. The structure includes a furan ring and an amino group that contribute to its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib0.010.034344.56

The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have assessed its effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

These results suggest that This compound may be effective in treating infections caused by resistant bacterial strains .

The biological activity of pyrazole derivatives is often attributed to their ability to modulate various biochemical pathways. For example:

  • Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory prostaglandins.
  • Antimicrobial Mechanisms : The precise mechanism remains under investigation, but it may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Case Studies

A study conducted on a series of pyrazole derivatives demonstrated that those containing a furan moiety exhibited enhanced anti-inflammatory and analgesic effects compared to their non-furan counterparts. The study utilized carrageenan-induced paw edema models in rats to evaluate efficacy:

Study Findings:

  • Efficacy : Compounds showed up to 96% inhibition of edema compared to controls.
  • Safety Profile : Histopathological examinations indicated minimal damage to gastric tissues, suggesting a favorable safety profile.

Q & A

Q. What are the optimal synthetic routes for 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with furan-containing ketones. Key optimization parameters include:

  • Solvent selection : Acetic acid (AcOH) is commonly used for reflux due to its ability to protonate intermediates, enhancing reaction rates .
  • Temperature and time : Refluxing for 1–2 hours ensures complete cyclization while minimizing side reactions .
  • Catalysts : Acidic or basic conditions can influence regioselectivity; for example, piperidine in ethanol improves yields in analogous pyrazole syntheses . Post-synthesis, extraction with CH₂Cl₂ and purification via silica gel chromatography (SiO₂) are critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR spectroscopy :
  • ¹H NMR : Look for signals corresponding to the furan protons (δ 6.5–7.5 ppm), pyrazole NH₂ (δ ~5.5 ppm, broad), and ethanol-O-linked CH₂ (δ ~3.7 ppm) .
  • ¹³C NMR : Peaks for furan carbons (δ 110–150 ppm) and pyrazole carbons (δ 140–160 ppm) confirm the core structure .
    • Mass spectrometry : The molecular ion peak (e.g., m/z 221 for C₉H₁₁N₃O₂) and fragmentation patterns validate the molecular formula .
    • FTIR : Bands for NH₂ (3300–3500 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) are diagnostic .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Liquid-liquid extraction : Use CH₂Cl₂ to separate the product from polar byproducts .
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane removes non-polar impurities .
  • Recrystallization : Ethanol or DMF-EtOH mixtures (1:1) enhance purity by dissolving impurities at elevated temperatures .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure, and what software tools are essential?

  • Crystallization : Slow evaporation of saturated solutions in ethanol or acetone yields diffraction-quality crystals .
  • Data refinement : Use SHELX programs (e.g., SHELXL for structure solution and refinement) to analyze bond lengths, angles, and torsional conformations .
  • Validation : Match experimental data (e.g., R-factor < 0.05) with computational models to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups on the furan ring direct electrophilic substitution to the pyrazole C-4 position.
  • Steric hindrance : Bulky substituents at C-3 (furan) favor reactions at the less hindered C-5 position .
  • Catalytic control : Transition metal catalysts (e.g., Pd) enable site-selective cross-coupling, as demonstrated in analogous tetrazole alkylation studies .

Q. What computational strategies predict the compound’s bioactivity, and how reliable are these models?

  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to biological targets (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and redox behavior .
  • Limitations : Computational models may overestimate binding affinities; always corroborate with in vitro data .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability tests (MTT assays) to confirm mechanism-specific activity .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ curves to rule out off-target effects at high concentrations.
  • Metabolic stability : Use hepatic microsome assays to assess whether rapid degradation explains inconsistent results .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is safe .
  • Light sensitivity : UV-Vis spectroscopy indicates photodegradation under direct UV light; store in amber vials .
  • Humidity control : Dynamic vapor sorption (DVS) data recommend desiccators (≤40% RH) to prevent hygroscopic degradation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethanol-O-linked group .
  • Crystallography : For twinned crystals, use SHELXD for initial phasing and Olex2 for visualization .
  • Bioactivity : Screen against panels of related targets (e.g., kinases, GPCRs) to identify structure-activity relationships (SARs) .

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